molecular formula C24H24N4O2S B3009303 N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251639-66-3

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Katalognummer: B3009303
CAS-Nummer: 1251639-66-3
Molekulargewicht: 432.54
InChI-Schlüssel: VKFJUYSCZURQBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrrolo-pyrimidine class of heterocyclic molecules, characterized by a fused bicyclic core (pyrrolo[3,2-d]pyrimidine) with a 4-oxo group and substituents at positions 3 (propan-2-yl), 5 (acetamide-linked side chain), and 7 (phenyl). The acetamide moiety is further substituted with a 3-(methylsulfanyl)phenyl group, introducing a sulfur-containing aromatic ring. Pyrrolo-pyrimidine derivatives are widely studied for their bioactivity, particularly in kinase inhibition and anticancer applications . The methylsulfanyl group may enhance hydrophobic interactions in biological systems, while the propan-2-yl substituent could influence steric bulk and solubility . Though direct bioactivity data for this compound is unavailable in the provided evidence, its structural features align with pharmacophores known to modulate enzymatic targets .

Eigenschaften

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16(2)28-15-25-22-20(17-8-5-4-6-9-17)13-27(23(22)24(28)30)14-21(29)26-18-10-7-11-19(12-18)31-3/h4-13,15-16H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFJUYSCZURQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide, referred to as Compound A, is a novel compound with potential therapeutic applications. This article examines its biological activity based on available research findings, including anti-inflammatory properties and its action on specific molecular targets.

PropertyValue
CAS Number1251639-66-3
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight432.5 g/mol

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to Compound A exhibit significant anti-inflammatory activity. For instance, pyrazolo[1,5-a]quinazolines and related derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor kappa B (NF-κB) transcriptional activity in THP-1 monocytes. The results showed that several compounds effectively inhibited this pathway, suggesting a potential for anti-inflammatory drug development .

The mechanism of action for Compound A appears to involve modulation of key signaling pathways associated with inflammation. Specifically, the compound may interact with mitogen-activated protein kinases (MAPKs), such as ERK2 and p38α, which play critical roles in inflammatory responses. In silico docking studies have predicted high-affinity binding interactions between similar compounds and these kinases, supporting the hypothesis that they may serve as effective inhibitors in inflammatory conditions .

Case Studies

  • Inhibition of NF-κB Pathway :
    • A study screened a library of nitrogen heterocycles for their effects on NF-κB activation. Compounds demonstrating an IC50 value below 50 µM were considered potent inhibitors. Compound A's structural analogs were included in this library and showed promising results in reducing NF-κB activity in THP-1Blue cells .
  • MAPK Pathway Interaction :
    • Molecular docking studies indicated that certain derivatives of Compound A could bind effectively to the active sites of MAPKs, suggesting that these compounds could be developed as targeted therapies for inflammatory diseases. This interaction is crucial for understanding how these compounds can modulate cellular responses during inflammation .

Research Findings

Research has highlighted several aspects of the biological activity of Compound A:

  • In Vitro Studies : Laboratory tests have shown that similar compounds inhibit LPS-induced inflammation by blocking NF-κB activation pathways.
  • Pharmacological Profiles : The pharmacological profiles of compounds related to Compound A indicate potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Potential Bioactivity Insights
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(propan-2-yl), 7-phenyl, N-[3-(methylsulfanyl)phenyl]acetamide Hypothesized kinase inhibition due to pyrrolo-pyrimidine core; sulfur may enhance lipophilicity
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 8, ) Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, phenyl, triazole-thiol Enhanced π-π stacking from methoxy group; thiol may enable covalent binding
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide () Thieno[2,3-d]pyrimidine 5-methylfuran, prop-2-enyl, 2-methylphenylacetamide Thieno core may alter electron distribution vs. pyrrolo; furan could modulate solubility
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () Tetrahydropyrimidine 2,6-dimethylphenoxy, diphenylhexane, tetrahydropyrimidinone Polar hydroxy and oxo groups may improve water solubility; bulky side chains limit permeability

Key Findings

Core Structure Variations: The pyrrolo[3,2-d]pyrimidine core (target compound) vs. The pyrrolo core’s nitrogen-rich structure may favor interactions with ATP-binding pockets in kinases .

Substituent Effects :

  • Methylsulfanyl vs. Methoxy : The 3-(methylsulfanyl)phenyl group in the target compound provides stronger hydrophobicity than the 4-methoxyphenyl in , which may enhance membrane permeability but reduce solubility .
  • Propan-2-yl vs. Prop-2-enyl : The propan-2-yl group (target) offers steric bulk without reactivity, whereas the prop-2-enyl group () introduces unsaturation, possibly enabling radical or electrophilic reactions .

Spectroscopic Insights :

  • NMR studies on analogous compounds (e.g., ) reveal that substituents in regions analogous to positions 29–36 and 39–44 of the target compound cause distinct chemical shifts, suggesting altered electronic environments. For example, the methylsulfanyl group in the target compound may deshield nearby protons due to its electron-withdrawing nature .

Synthetic Strategies :

  • Heterocyclization reactions (e.g., NaOH-mediated cyclization in ) are common for pyrrolo-pyrimidine synthesis. The target compound may employ similar methods, with palladium-catalyzed cross-couplings (as in ) for introducing the phenyl and methylsulfanyl groups.

Bioactivity Hypotheses: Compounds with pyrrolo-pyrimidine cores (target, ) are frequently associated with kinase inhibition, while thieno-pyrimidines () may target tubulin or topoisomerases . The acetamide linker in the target compound could serve as a flexible hinge region for target binding .

Table 2: Physicochemical Property Comparison

Property Target Compound Compound 8 Compound
Calculated LogP ~3.5 (high, due to methylsulfanyl) ~2.8 (moderate, methoxy) ~3.1 (moderate, furan)
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 6 8 7
Polar Surface Area ~110 Ų ~130 Ų ~95 Ų

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.